molecular formula C9H18N2O3 B2552395 Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate CAS No. 2387447-42-7

Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate

Cat. No.: B2552395
CAS No.: 2387447-42-7
M. Wt: 202.254
InChI Key: OEFUGVWGZLCEBB-UHFFFAOYSA-N
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Description

Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate is an organic compound characterized by the presence of a tert-butyl group, an amino group, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate typically involves the reaction of tert-butyl 2,2-dimethylpropanoate with appropriate reagents to introduce the amino and hydroxyimino groups. One common method involves the use of tert-butyl esters of Nα-protected amino acids, which are prepared from tert-butanol using anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of mineral acid-catalyzed addition of isobutene to amino acids is a classical method that has been adapted for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Mechanism of Action

The mechanism of action of tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate involves its interaction with molecular targets through its functional groups. The amino and hydroxyimino groups can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, influencing various biochemical pathways .

Properties

IUPAC Name

tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)9(4,5)6(10)11-13/h13H,1-5H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFUGVWGZLCEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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